molecular formula C20H24N2O5S B6573623 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide CAS No. 946214-06-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide

Cat. No. B6573623
CAS RN: 946214-06-8
M. Wt: 404.5 g/mol
InChI Key: YETRITPNYQNRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide, or EETQ, is a synthetic compound that has been used in the laboratory for a variety of applications. This compound is a lipophilic molecule that has a high affinity for binding to proteins and other molecules. It has been used in a variety of research studies, including studies on the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.

Scientific Research Applications

EETQ has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used to study the advantages and limitations of laboratory experiments. Additionally, it has been used in studies of the structure and function of proteins, and in studies of the structure and function of other molecules.

Mechanism of Action

EETQ has been found to bind to proteins and other molecules in the laboratory. This binding is believed to be mediated by hydrogen bonding between the amide group of EETQ and the protein or other molecule. This binding can affect the structure and function of the protein or other molecule, and can lead to changes in the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects
EETQ has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, and to affect the activity of other molecules, such as hormones and neurotransmitters. It has also been found to affect the expression of genes, and to affect the production of proteins. Additionally, it has been found to affect the activity of cells, and to affect the structure and function of tissues.

Advantages and Limitations for Lab Experiments

EETQ has been found to have a number of advantages and limitations for laboratory experiments. One of the main advantages of using EETQ is that it is a lipophilic molecule, which means that it has a high affinity for binding to proteins and other molecules. This makes it ideal for use in studies of the mechanism of action of drugs and other molecules. Additionally, it is relatively easy to synthesize in the laboratory, which makes it a useful tool for a variety of research applications. However, one of the main limitations of using EETQ is that it is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research using EETQ. One potential direction is to further explore the mechanism of action of EETQ, and to develop new methods to study the biochemical and physiological effects of EETQ. Additionally, further research could be done to explore the advantages and limitations of using EETQ in laboratory experiments. Additionally, further research could be done to explore the potential applications of EETQ in drug development and other areas. Finally, further research could be done to explore the potential uses of EETQ in other areas, such as agriculture, food science, and environmental science.

Synthesis Methods

EETQ can be synthesized in the laboratory using a variety of methods. The most commonly used method is the condensation reaction between ethanesulfonyl chloride and 2,6-dimethoxybenzamide. This reaction produces an amide group, which is then reacted with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline to form the desired compound. Other methods of synthesis have also been developed, including the use of a Grignard reaction, a Wittig reaction, and a Stille reaction.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-12-6-7-14-13-15(10-11-16(14)22)21-20(23)19-17(26-2)8-5-9-18(19)27-3/h5,8-11,13H,4,6-7,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETRITPNYQNRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide

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